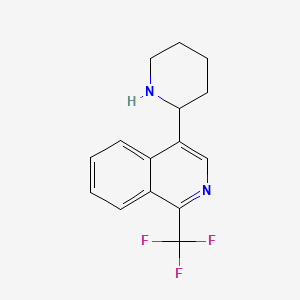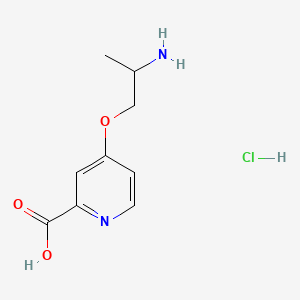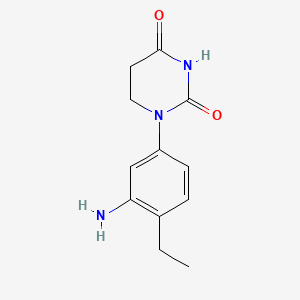
1-(3-Amino-4-ethyl-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of an amino group and an ethyl group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-ethylphenylamine with a suitable diazinane-2,4-dione precursor under controlled conditions. The reaction typically requires the use of a solvent such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to higher yields and improved selectivity. The use of microreactors also enables the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione
- 1-(3-amino-4-ethylphenyl)ethanone
- (3-amino-4-ethylphenyl)methanol
Uniqueness
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione is unique due to the presence of both an amino group and an ethyl group on the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-2-8-3-4-9(7-10(8)13)15-6-5-11(16)14-12(15)17/h3-4,7H,2,5-6,13H2,1H3,(H,14,16,17) |
Clave InChI |
LLBSTXGZFGZWCQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)N2CCC(=O)NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


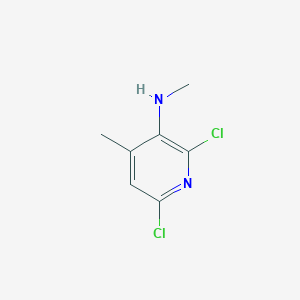
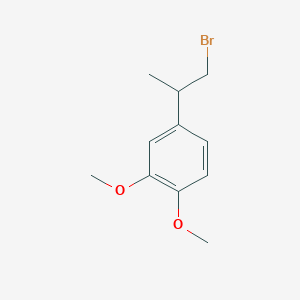
![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
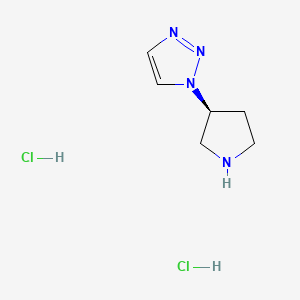
![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)
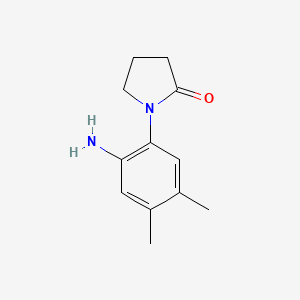
![1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)
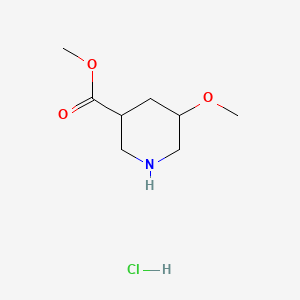
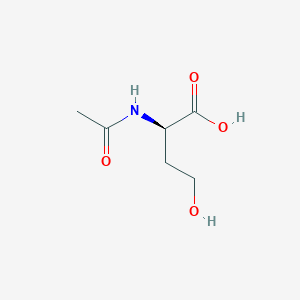
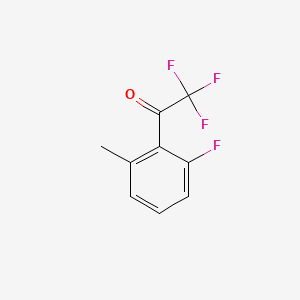
![4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B15301599.png)
![(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B15301605.png)
